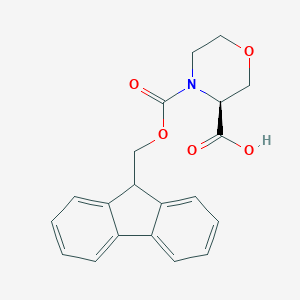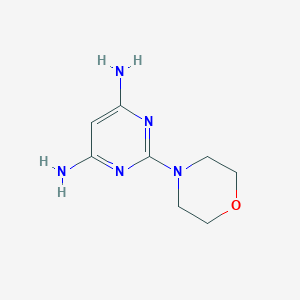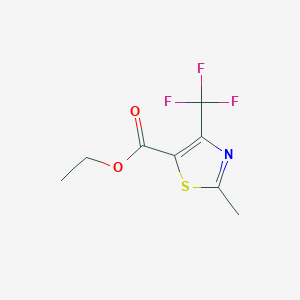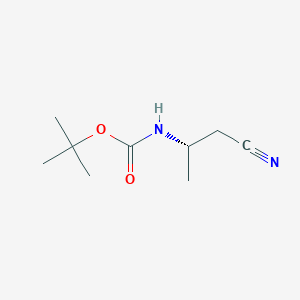
(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate” is a chemical compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol . It is a solid substance .
Synthesis Analysis
The synthesis of “(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate” involves the use of methanesulfonic acid in tetrahydrofuran at 65°C for approximately 3 hours . The reaction mixture is then allowed to cool to ambient temperature. The resulting solids are isolated by filtration to afford the title compound .Molecular Structure Analysis
The InChI code of “(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate” is 1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m1/s1 . The InChI key is DIUMTAGYVCAZRM-ZETCQYMHSA-N .Physical And Chemical Properties Analysis
“(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate” is a solid substance . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.68 cm/s . Its Log Po/w (iLOGP) is 2.1 .Wissenschaftliche Forschungsanwendungen
Environmental Fate and Biodegradation
Carbamates, including similar compounds, have been extensively studied for their environmental occurrence, fate, and degradation. These compounds are known for their presence in various environmental matrices and their potential for biodegradation under specific conditions. Studies have explored the mechanisms of aerobic and anaerobic biodegradation, highlighting the microbial pathways involved and the environmental conditions that favor or hinder their decomposition (Runzeng Liu & S. Mabury, 2020; S. Thornton et al., 2020).
Toxicology and Human Health Impacts
The toxicological effects of carbamates and their metabolites have been a subject of research due to their widespread use. Studies have examined their potential toxic effects on human health, including carcinogenicity, genotoxicity, and endocrine-disrupting properties. Efforts to understand these impacts better are crucial for evaluating the safety of carbamate exposure and for developing guidelines to protect public health (J. Risher et al., 1987).
Applications in Polymer and Material Science
Research has also delved into the applications of carbamates and tert-butyl compounds in the development of polymers and materials. Controlled/living polymerization of renewable vinyl monomers derived from natural sources, including compounds with tert-butyl groups, highlights the potential of these chemicals in creating bio-based polymers with high performance and environmental benefits (K. Satoh, 2015).
Environmental Remediation Techniques
The presence of carbamate compounds in the environment, particularly water sources, has prompted research into remediation techniques. Adsorption studies have explored various adsorbents for removing carbamate compounds from water, demonstrating the feasibility and efficiency of different materials in mitigating environmental pollution caused by these compounds (M. Vakili et al., 2017).
Safety And Hazards
The safety information for “(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate” includes a warning signal word . The hazard statements include H302, H312, H315, H319, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUMTAGYVCAZRM-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

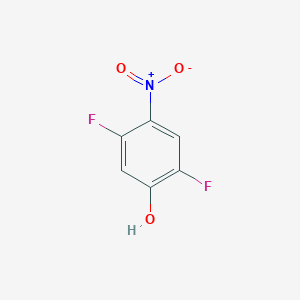
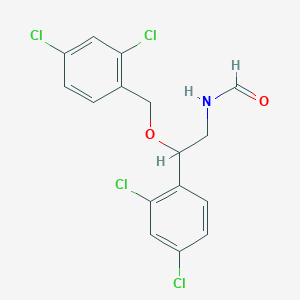
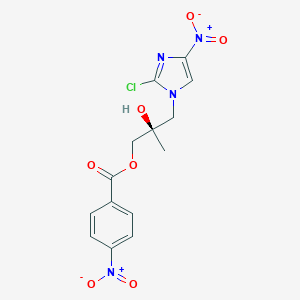
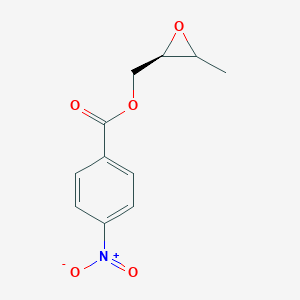
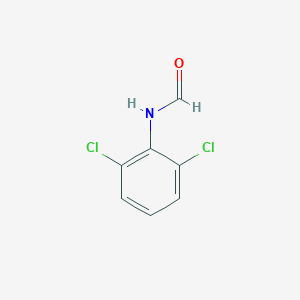
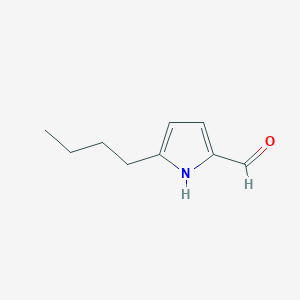
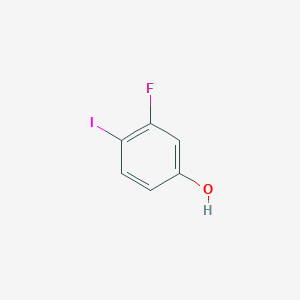
![2-Methoxy-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51186.png)
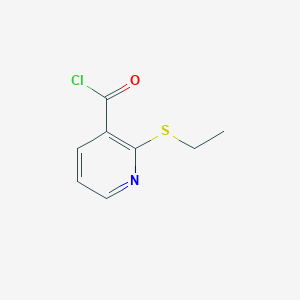
![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B51189.png)
